REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>>[CH3:13][O:12][C:8]([CH2:9][CH2:10][N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])=[O:11]
|
Name
|
|
Quantity
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10.5 g
|
Type
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reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
17.2 g
|
Type
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reactant
|
Smiles
|
C(C=C)(=O)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
The excess methyl acrylate is removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue is purified
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCN(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |